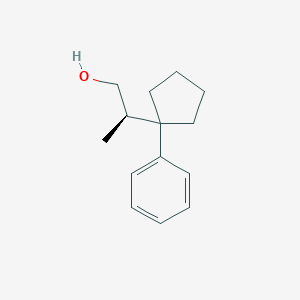

(2R)-2-(1-Phenylcyclopentyl)propan-1-ol

Description

(2R)-2-(1-Phenylcyclopentyl)propan-1-ol is a chiral secondary alcohol characterized by a phenyl-substituted cyclopentyl group at the C2 position of a propanol backbone. The cyclopentyl moiety confers steric bulk and lipophilicity, which may influence solubility, metabolic stability, and receptor binding compared to simpler aromatic substituents .

Properties

IUPAC Name |

(2R)-2-(1-phenylcyclopentyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-12(11-15)14(9-5-6-10-14)13-7-3-2-4-8-13/h2-4,7-8,12,15H,5-6,9-11H2,1H3/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODFRYDGDULUGMJ-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1(CCCC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)C1(CCCC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(1-Phenylcyclopentyl)propan-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 1-phenylcyclopentane, which can be obtained through the hydrogenation of phenylcyclopentene.

Grignard Reaction: The 1-phenylcyclopentane is then subjected to a Grignard reaction with a suitable Grignard reagent, such as methylmagnesium bromide, to introduce the propyl chain.

Chiral Resolution: The resulting racemic mixture is resolved using chiral chromatography or enzymatic resolution to obtain the (2R)-enantiomer.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Grignard reactions followed by chiral resolution techniques. The use of continuous flow reactors and advanced separation technologies can enhance the efficiency and yield of the desired enantiomer.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form the corresponding ketone, (2R)-2-(1-Phenylcyclopentyl)propan-1-one.

Reduction: The compound can be reduced to form the corresponding alkane, (2R)-2-(1-Phenylcyclopentyl)propane.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed:

Oxidation: (2R)-2-(1-Phenylcyclopentyl)propan-1-one

Reduction: (2R)-2-(1-Phenylcyclopentyl)propane

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chiral Building Block

(2R)-2-(1-Phenylcyclopentyl)propan-1-ol serves as a valuable chiral building block in organic synthesis. Its stereochemistry is crucial for producing complex molecules with specific configurations, which are essential in the pharmaceutical industry. The compound can be utilized in the synthesis of various derivatives that possess biological activity.

Synthetic Routes

The synthesis of this compound typically involves:

- Reduction of Ketones : Using chiral reducing agents to ensure the desired enantiomer is produced.

- Substitution Reactions : Leading to the formation of other functionalized compounds.

Bioactivity Studies

Recent investigations have highlighted the potential bioactive properties of this compound. Research indicates that it may interact with specific biological targets, which could lead to therapeutic applications.

Case Study: Kinase Inhibition

A study published in 2019 explored compounds structurally related to this compound as inhibitors of kinases involved in various diseases. These compounds demonstrated efficacy against kinases such as SYK and LRRK2, which are implicated in autoimmune and neurodegenerative diseases .

Therapeutic Potential

The compound has been investigated for its potential therapeutic properties, particularly in pain management and treating inflammatory conditions. The analgesic effects observed in related compounds suggest that this compound may also exhibit similar properties.

Pharmaceutical Development

Research indicates that derivatives of this compound could serve as precursors in drug synthesis. Their structural characteristics allow for modifications that enhance bioavailability and target specificity.

Data Table: Comparative Analysis of Related Compounds

| Compound Name | Structure Type | Application Area | Notable Properties |

|---|---|---|---|

| This compound | Chiral Alcohol | Organic Synthesis | Chiral building block |

| (S)-Propan-1-ol | Simple Alcohol | Solvent | Low toxicity |

| 1-(4-Methylphenyl)cyclopentan-1-ol | Cyclic Alcohol | Pharmaceutical Intermediates | Potential anti-inflammatory effects |

Mechanism of Action

The mechanism of action of (2R)-2-(1-Phenylcyclopentyl)propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the phenyl and cyclopentyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Structural and Stereochemical Differences

The following table summarizes key structural and functional differences between (2R)-2-(1-Phenylcyclopentyl)propan-1-ol and related compounds:

Key Observations:

- Stereochemistry: The R-configuration in the target compound and (2R)-2-(2,6-Dimethoxyphenyl)propan-1-ol contrasts with racemic mixtures in pharmaceutical impurities (e.g., ), which may impact enantiomeric purity in drug formulations .

- Substituent Effects: The cyclopentyl group in the target compound enhances steric bulk compared to dimethoxyphenyl or vinylcyclohexadienyl groups.

- Functional Groups: The propan-1-ol vs. propan-2-ol distinction alters hydrogen-bonding capacity, affecting interactions with biological targets or synthetic reagents .

Physicochemical and Functional Properties

- Lipophilicity: The cyclopentyl group in the target compound likely confers higher logP values compared to dimethoxyphenyl analogs () or hydrophilic phenoxy derivatives ().

- Thermal Stability: The discontinued status of (2R)-2-(2,6-Dimethoxyphenyl)propan-1-ol () may suggest synthesis or stability challenges, whereas the cyclopentyl group’s rigidity could enhance the target compound’s stability.

- Natural vs.

Research and Application Context

- Pharmaceutical Relevance: Racemic propanol derivatives in are used as reference standards for quality control, highlighting the importance of stereochemical precision in APIs. The target compound’s R-configuration may optimize therapeutic efficacy if developed as an API intermediate .

- Novelty: The identification of isomeric propanols in sweet basil () underscores the structural diversity of secondary alcohols in natural products, which synthetic compounds like the target may mimic for drug discovery .

Q & A

Q. What are the recommended synthetic routes for (2R)-2-(1-Phenylcyclopentyl)propan-1-ol, and how can stereochemical purity be ensured?

Synthesis typically involves multi-step protocols, including cyclopentyl ring formation followed by chiral resolution. Key steps:

- Cyclopentylation : Use Friedel-Crafts alkylation or transition-metal-catalyzed coupling to introduce the phenylcyclopentyl group.

- Stereocontrol : Employ asymmetric catalysis (e.g., chiral ligands in hydrogenation) or enzymatic resolution to achieve the (2R)-configuration .

- Validation : Confirm enantiomeric purity via chiral HPLC or polarimetry, comparing retention times/optical rotation with standards .

Q. What spectroscopic methods are most effective for characterizing this compound?

- NMR : Use H and C NMR to identify protons on the cyclopentyl ring (δ 1.5–2.5 ppm) and hydroxyl groups (δ 1.0–2.0 ppm, broad). 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .

- IR Spectroscopy : Confirm hydroxyl (3200–3600 cm) and aromatic C–H (3000–3100 cm) stretches .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for CHO: 204.1514) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential irritant properties .

- Ventilation : Perform reactions in fume hoods to mitigate inhalation risks.

- Storage : Store in airtight containers at 2–8°C to prevent degradation; monitor for peroxide formation if solvents like ethers are used .

Advanced Research Questions

Q. How can researchers address discrepancies in reported neuroprotective activity of this compound?

- Experimental Replication : Validate assays (e.g., SH-SY5Y cell models for oxidative stress) under standardized conditions (pH, temperature, solvent controls) .

- Data Normalization : Use internal controls (e.g., cyclosporine A for mitochondrial protection) to minimize batch-to-batch variability .

- Mechanistic Studies : Employ knock-out models (e.g., Nrf2−/− cells) to confirm pathways like Nrf2/ARE signaling .

Q. What strategies optimize enantiomeric purity during large-scale synthesis?

- Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers .

- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .

Q. How does the compound’s stability vary under different solvent systems, and what degradation products form?

- Stability Profile : Degrades faster in polar protic solvents (e.g., methanol) via SN1 mechanisms; non-polar solvents (e.g., hexane) enhance shelf life .

- Degradation Pathways :

- Oxidation : Forms ketone derivatives (detected via GC-MS).

- Hydrolysis : Yields cyclopentanol and phenylpropanal (identified by LC-MS) .

- Mitigation : Add antioxidants (e.g., BHT) and store under inert gas .

Q. What computational methods predict receptor binding affinities for this compound?

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with GABA receptors (key residues: α1H101, γ2F77) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of binding poses under physiological conditions .

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl) with IC values .

Data Contradiction Analysis

Q. How should researchers resolve conflicting data on metabolic pathways across studies?

- Cross-Validation : Compare LC-MS/MS metabolite profiles from hepatocyte incubations (human vs. rodent) to identify species-specific differences .

- Isotope Tracing : Use C-labeled compound to track carbon flux in Krebs cycle intermediates .

- Enzyme Inhibition Assays : Test CYP450 isoforms (e.g., CYP3A4, CYP2D6) to pinpoint metabolic hotspots .

Tables for Key Data

Q. Table 1. Stability of this compound in Common Solvents

| Solvent | Half-life (25°C) | Major Degradation Product |

|---|---|---|

| Methanol | 7 days | Ketone derivative |

| Hexane | >30 days | None detected |

| DMSO | 14 days | Cyclopentanol |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.